molecular formula C34H26BrNO2 B11686310 2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione

2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione

Cat. No.: B11686310
M. Wt: 560.5 g/mol
InChI Key: HYMBELPZUFQTET-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a complex organic compound with a unique structure that includes bromophenyl, butylphenyl, and phenyl groups attached to a benzoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Butylation: The attachment of a butyl group to the phenyl ring through Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Cyclization: Formation of the benzoisoindole core through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of iodophenyl or other substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets. The bromophenyl and butylphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The benzoisoindole core can intercalate with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl 4-bromobenzoate: Similar in structure but lacks the benzoisoindole core.

    4-[(4-bromophenyl)ethynyl]pyridine: Contains a bromophenyl group but has a different core structure.

Uniqueness

2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is unique due to its combination of bromophenyl, butylphenyl, and phenyl groups attached to a benzoisoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C34H26BrNO2

Molecular Weight

560.5 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(4-butylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione

InChI

InChI=1S/C34H26BrNO2/c1-2-3-9-22-14-16-24(17-15-22)32-30-29(33(37)27-12-7-8-13-28(27)34(30)38)31(23-10-5-4-6-11-23)36(32)26-20-18-25(35)19-21-26/h4-8,10-21H,2-3,9H2,1H3

InChI Key

HYMBELPZUFQTET-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O

Origin of Product

United States

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